molecular formula C6H9ClN2O2 B3093309 Ethyl 1H-Pyrazole-4-carboxylate hydrochloride CAS No. 1242339-75-8

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Cat. No.: B3093309
CAS No.: 1242339-75-8
M. Wt: 176.60
InChI Key: NILLKQABODQIFV-UHFFFAOYSA-N
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Description

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of isoxazole derivatives and other complex molecules .

Mechanism of Action

Target of Action

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is primarily used as an intermediate in organic synthesis

Mode of Action

It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Biochemical Pathways

It is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , which may suggest its involvement in the biochemical pathways related to these compounds.

Result of Action

It is known to be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides , suggesting that its action may result in the formation of these compounds.

Action Environment

It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

Biochemical Analysis

Biochemical Properties

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride plays a role in several biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These interactions are crucial for the compound’s role as an intermediate in organic synthesis. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the formation of the desired products.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can impact the proliferation of certain cell types, such as HeLa cells . The modulation of cell signaling pathways by this compound can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, including enzymes and proteins. For instance, the cyclocondensation reaction between an ethylenic ketone and a hydrazine derivative results in the synthesis of pyrazolines, which, after oxidation, provide the pyrazole ring . Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under inert atmosphere and room temperature conditions

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of understanding the metabolic pathways associated with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-Pyrazole-4-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

Major products formed from these reactions include pyrazole-4-carboxylic acid, pyrazoline derivatives, and various substituted pyrazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1H-Pyrazole-4-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its versatile reactivity and ability to form a wide range of derivatives. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, its applications in multiple fields, including medicine and industry, highlight its significance compared to other similar compounds .

Properties

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLKQABODQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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